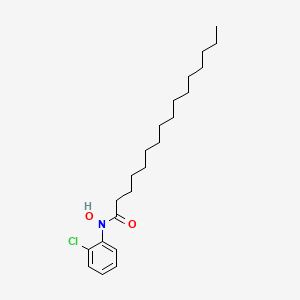
N-(2-Chlorophenyl)-N-hydroxyhexadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chlorophenyl)-N-hydroxyhexadecanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group and a hydroxyhexadecanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-N-hydroxyhexadecanamide typically involves the reaction of 2-chloroaniline with hexadecanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield of the product. Additionally, the use of automated purification systems can streamline the process and ensure the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chlorophenyl)-N-hydroxyhexadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of N-(2-Chlorophenyl)-N-hexadecanamide.
Reduction: Formation of N-(2-Chlorophenyl)-N-hexadecylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-Chlorophenyl)-N-hydroxyhexadecanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-Chlorophenyl)-N-hydroxyhexadecanamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Chlorophenyl)-N-hydroxydecanamide
- N-(2-Chlorophenyl)-N-hydroxyoctadecanamide
- N-(2-Chlorophenyl)-N-hydroxyhexanamide
Uniqueness
N-(2-Chlorophenyl)-N-hydroxyhexadecanamide is unique due to its specific combination of a long hydrocarbon chain and a chlorophenyl group. This structure imparts distinct physicochemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. These characteristics make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
82291-42-7 |
|---|---|
Fórmula molecular |
C22H36ClNO2 |
Peso molecular |
382.0 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-N-hydroxyhexadecanamide |
InChI |
InChI=1S/C22H36ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22(25)24(26)21-18-16-15-17-20(21)23/h15-18,26H,2-14,19H2,1H3 |
Clave InChI |
QBEBWKCXUGPUEV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)N(C1=CC=CC=C1Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


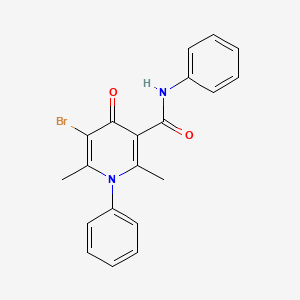
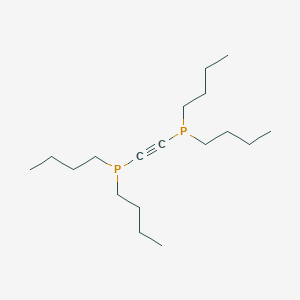
![[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14427940.png)
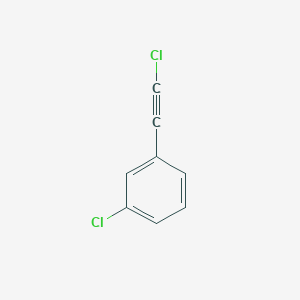
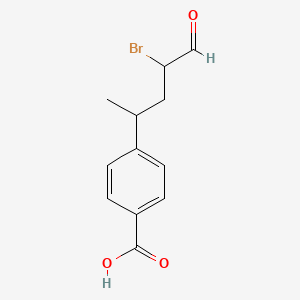
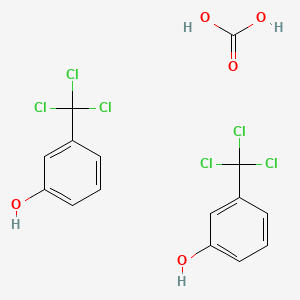

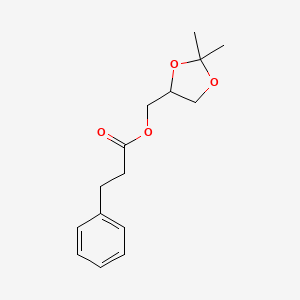


![(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14427993.png)



